1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine-2,4-dione core substituted with a 4-bromo-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring to other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to the voltage-gated sodium channel inner pore, inhibiting sodium ion flow and stabilizing neuronal membranes . The antibacterial activity is linked to its ability to bind to bacterial proteins, disrupting their function .
Comparison with Similar Compounds
1-(4-Bromo-3,5-dimethylphenyl)imidazolidine-2,4-dione: This compound has similar structural features but with additional methyl groups on the phenyl ring.
Thiazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core but with sulfur atoms, exhibiting different biological activities.
Uniqueness: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O3 |
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Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-8-4-6(2-3-7(8)11)13-5-9(14)12-10(13)15/h2-4H,5H2,1H3,(H,12,14,15) |
InChI Key |
PFKFBFMSSQETNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC(=O)NC2=O)Br |
Origin of Product |
United States |
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